N-cyclohexyl-4-[2-(1-hydroxycyclobutyl)ethyl]-N-methylpiperazine-1-sulfonamide
Description
N-cyclohexyl-4-[2-(1-hydroxycyclobutyl)ethyl]-N-methylpiperazine-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxycyclobutyl group, and a piperazine ring
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(1-hydroxycyclobutyl)ethyl]-N-methylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3S/c1-18(16-6-3-2-4-7-16)24(22,23)20-14-12-19(13-15-20)11-10-17(21)8-5-9-17/h16,21H,2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUPFYSFMOEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N2CCN(CC2)CCC3(CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[2-(1-hydroxycyclobutyl)ethyl]-N-methylpiperazine-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the cyclohexyl group and the hydroxycyclobutyl group. The final step involves the sulfonation of the piperazine ring to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[2-(1-hydroxycyclobutyl)ethyl]-N-methylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may yield an amine.
Scientific Research Applications
N-cyclohexyl-4-[2-(1-hydroxycyclobutyl)ethyl]-N-methylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on various cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[2-(1-hydroxycyclobutyl)ethyl]-N-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound has a similar cyclohexyl group and sulfonamide functionality.
N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl: This compound shares structural similarities with the cyclohexyl group.
Uniqueness
N-cyclohexyl-4-[2-(1-hydroxycyclobutyl)ethyl]-N-methylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
